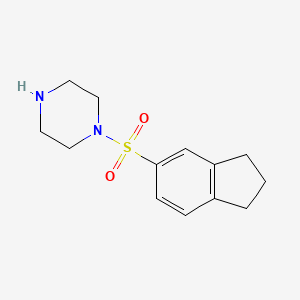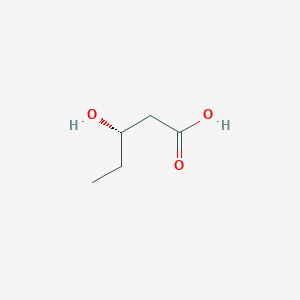
(3S)-3-hydroxypentanoic acid
概要
説明
(3S)-3-Hydroxypentanoic acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image This compound is part of the hydroxy acids family, which are known for their hydroxyl and carboxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxopentanoic acid using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. Another method involves the enzymatic reduction of 3-oxopentanoic acid using specific dehydrogenases that favor the formation of the (3S) enantiomer.
Industrial Production Methods: In an industrial setting, this compound can be produced through biotechnological processes involving microbial fermentation. Certain strains of bacteria can be engineered to produce this compound from renewable feedstocks, making the process more sustainable and cost-effective. The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the desired product.
化学反応の分析
Types of Reactions: (3S)-3-Hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The hydroxyl group of this compound can be oxidized to form 3-oxopentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to form (3S)-3-hydroxypentanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-Oxopentanoic acid
Reduction: (3S)-3-Hydroxypentanol
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
(3S)-3-Hydroxypentanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in metabolic pathways, particularly in the context of fatty acid metabolism. It serves as a model compound for understanding enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3S)-3-hydroxypentanoic acid involves its interaction with specific enzymes and receptors in biological systems. In metabolic pathways, it acts as a substrate for enzymes involved in fatty acid oxidation and synthesis. The hydroxyl and carboxyl groups play crucial roles in its binding to enzyme active sites, facilitating various biochemical transformations.
類似化合物との比較
(3R)-3-Hydroxypentanoic acid: The enantiomer of (3S)-3-hydroxypentanoic acid, differing only in the spatial arrangement of the hydroxyl group.
3-Hydroxybutanoic acid: A shorter-chain hydroxy acid with similar chemical properties but different biological roles.
3-Hydroxyhexanoic acid: A longer-chain hydroxy acid with distinct applications in polymer synthesis and biochemistry.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral resolution processes. Additionally, its role in metabolic pathways and potential therapeutic applications set it apart from other hydroxy acids.
特性
IUPAC Name |
(3S)-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKYPYSUBKSCAT-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79516-59-9 | |
| Record name | 3-Hydroxypentanoic acid, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-HYDROXYPENTANOIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SN90Z7RSH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


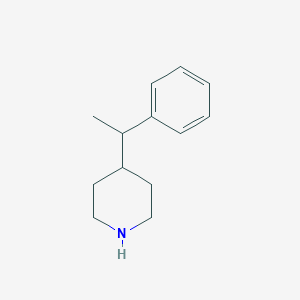
![2-[(4-Bromophenyl)thio]ethanamine hydrochloride](/img/structure/B3387158.png)
![N-[3-(4-tert-butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide](/img/structure/B3387160.png)
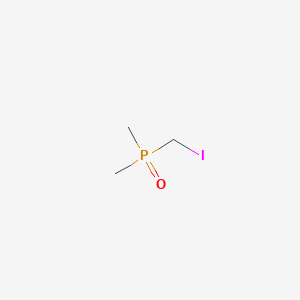
![9-Oxa-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B3387171.png)
![5-[(Furan-2-ylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387180.png)
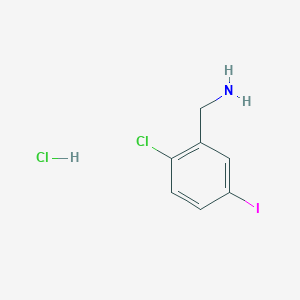
![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)
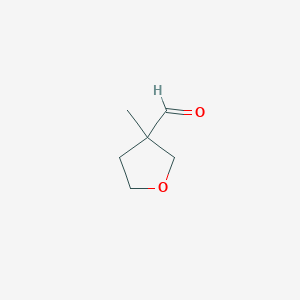
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)
![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
